molecular formula C23H25N5 B11453164 2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11453164
M. Wt: 371.5 g/mol
InChI Key: JAKXBOLNZACKMX-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common synthetic route includes the condensation of aniline derivatives with α-bromoacetophenone derivatives, followed by cyclization with 2-aminopyridines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

Comparison with Similar Compounds

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine can be compared with other imidazo[1,2-a]pyrazine derivatives:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .

Properties

Molecular Formula

C23H25N5

Molecular Weight

371.5 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C23H25N5/c1-5-17-8-6-7-16(2)21(17)26-23-22(25-20-15-24-13-14-28(20)23)18-9-11-19(12-10-18)27(3)4/h6-15,26H,5H2,1-4H3

InChI Key

JAKXBOLNZACKMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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